

A Guide to the Spectroscopic Profile of 6-Methoxy-D-tryptophan

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Compound of Interest

Compound Name: 6-Methoxy-D-tryptophan

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This technical guide provides a detailed analysis of the spectroscopic profile of **6-Methoxy-D-tryptophan**, a derivative of the essential amino acid tryptophan. As a crucial building block in peptide synthesis and a significant component in various biologically active molecules, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from closely related analogs.

Introduction

6-Methoxy-D-tryptophan ($C_{12}H_{14}N_2O_3$) is a modified amino acid distinguished by a methoxy group at the 6th position of the indole ring. This substitution significantly influences the molecule's electronic environment and, consequently, its spectroscopic characteristics. The D-configuration at the alpha-carbon is another key feature, which is of particular interest in the synthesis of peptides with modified biological activities. Accurate spectroscopic characterization is the cornerstone of quality control, ensuring the identity, purity, and structural integrity of this compound in research and development settings.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the atomic numbering convention used throughout this guide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **6-Methoxy-D-tryptophan**, both ^1H and ^{13}C NMR provide invaluable structural information. The following predictions are based on established substituent effects on the tryptophan indole ring and data from analogous compounds such as 5-methoxy-DL-tryptophan. [\[1\]](#)

^1H NMR Spectroscopy

The proton NMR spectrum of **6-Methoxy-D-tryptophan** is expected to show distinct signals for the aromatic protons of the indole ring, the protons of the amino acid backbone, and the methoxy group.

Predicted ^1H NMR Chemical Shifts (in DMSO- d_6 , 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (Indole N-H)	~10.8	br s	-
H-2	~7.15	s	-
H-4	~7.45	d	~8.4
H-5	~6.70	dd	~8.4, ~2.2
H-7	~6.90	d	~2.2
α -H	~3.50	dd	~7.8, ~5.6
β -H _a	~3.20	dd	~14.5, ~5.6
β -H _e	~3.05	dd	~14.5, ~7.8
OCH ₃	~3.75	s	-
NH ₂	~2.10	br s	-
COOH	~12.0	br s	-

Interpretation:

- **Indole Protons:** The methoxy group at C-6 is an electron-donating group, which is expected to shield the protons on the benzene portion of the indole ring, causing upfield shifts compared to unsubstituted tryptophan. Specifically, H-5 and H-7 will be significantly shielded. The coupling pattern (d, dd, d) for H-4, H-5, and H-7 is characteristic of a 1,2,4-trisubstituted benzene ring.
- **Amino Acid Backbone:** The α -proton and the diastereotopic β -protons will exhibit chemical shifts and coupling patterns typical for amino acids. The exact shifts can be sensitive to pH and solvent.
- **Methoxy Group:** A sharp singlet around 3.75 ppm is the characteristic signal for the methoxy protons.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **6-Methoxy-D-tryptophan** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6). The use of DMSO-d_6 allows for the observation of exchangeable protons (N-H, NH_2 , COOH).
- **Instrument Setup:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** Acquire a standard one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d_6 (δ 2.50 ppm).

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ^{13}C NMR Chemical Shifts (in DMSO-d_6 , 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Carboxyl)	~174
C-6	~156
C-7a	~137
C-3a	~129
C-2	~124
C-4	~119
C-3	~110
C-7	~109
C-5	~95
C- α	~55
OCH ₃	~55
C- β	~27

Interpretation:

- **Indole Carbons:** The C-6 carbon, directly attached to the electron-donating methoxy group, will be significantly deshielded. Conversely, the ortho (C-5, C-7) and para (C-3a) positions relative to the methoxy group will experience shielding.
- **Amino Acid Backbone:** The carboxyl carbon will appear at the downfield end of the spectrum, while the α - and β -carbons will have chemical shifts typical for amino acids.

Experimental Protocol: ¹³C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ¹H NMR spectroscopy.
- **Instrument Setup:** Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

- **Data Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance and longer relaxation times of ^{13}C nuclei.
- **Data Processing:** Process the data similarly to the ^1H NMR spectrum, using the DMSO- d_6 solvent peak (δ 39.52 ppm) for calibration.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **6-Methoxy-D-tryptophan** will show characteristic absorption bands for the N-H, O-H, C=O, and C-O functional groups, as well as aromatic C-H and C=C vibrations.[\[2\]](#)[\[3\]](#)[\[4\]](#)

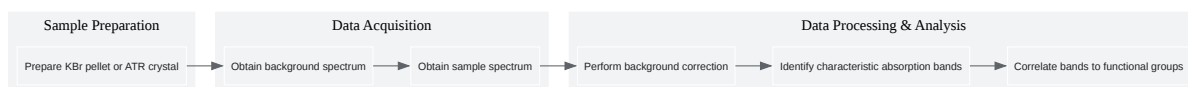
Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400-3300	N-H stretch	Indole N-H
3200-2500	O-H stretch	Carboxylic acid O-H
3100-3000	C-H stretch	Aromatic C-H
2950-2850	C-H stretch	Aliphatic C-H (CH, CH_2 , CH_3)
~ 1710	C=O stretch	Carboxylic acid C=O
1650-1550	N-H bend	Amine N-H
1600-1450	C=C stretch	Aromatic C=C
1250-1200	C-O stretch (asymmetric)	Aryl ether C-O
1050-1000	C-O stretch (symmetric)	Aryl ether C-O

Interpretation:

The broad absorption in the $3200\text{-}2500\text{ cm}^{-1}$ region is characteristic of the hydrogen-bonded O-H of the carboxylic acid. The sharp peak around 3400 cm^{-1} corresponds to the N-H stretch of the indole ring. The strong carbonyl absorption around 1710 cm^{-1} confirms the presence of

the carboxylic acid. The bands in the 1250-1000 cm^{-1} region are indicative of the C-O stretching of the methoxy group.



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Caption: Workflow for IR Spectroscopy.

Experimental Protocol: IR Spectroscopy (ATR)

- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **6-Methoxy-D-tryptophan** sample onto the ATR crystal and apply pressure to ensure good contact.
- Sample Scan: Acquire the IR spectrum of the sample.
- Data Analysis: The instrument's software will automatically perform a background subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands.

III. Mass Spectrometry (MS)

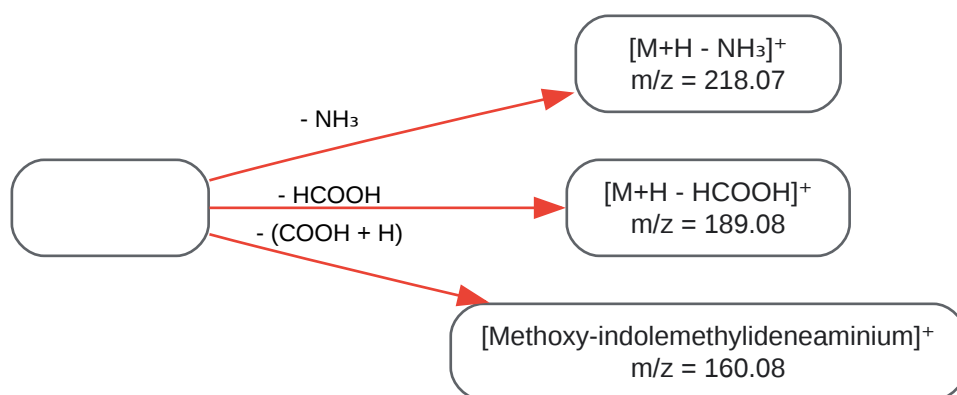
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.^[5]

Predicted Mass Spectrum (Electrospray Ionization - ESI)

m/z	Ion
235.10	$[M+H]^+$
218.07	$[M+H - NH_3]^+$
189.08	$[M+H - HCOOH]^+$
160.08	$[Indole-CH_2-CH=NH_2]^+$ (from decarboxylation and loss of H)

Interpretation:

In positive ion mode ESI-MS, the protonated molecule $[M+H]^+$ is expected to be the base peak. Common fragmentation pathways for tryptophan derivatives include the loss of ammonia (NH_3) and the loss of formic acid ($HCOOH$) from the amino acid side chain. A characteristic fragment at m/z 160.08 corresponds to the methoxy-indolemethylideneaminium ion, which is a stable fragment for tryptophan derivatives.



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Caption: Predicted ESI-MS Fragmentation of **6-Methoxy-D-tryptophan**.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

- Sample Preparation: Prepare a dilute solution of **6-Methoxy-D-tryptophan** (e.g., 10 µg/mL) in a suitable solvent system such as water/acetonitrile with 0.1% formic acid.

- **LC-MS System:** Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- **Chromatography:** If necessary, use a C18 column to purify the sample before it enters the mass spectrometer.
- **MS Acquisition:** Operate the mass spectrometer in positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).
- **Data Analysis:** Identify the molecular ion peak $[M+H]^+$ and characteristic fragment ions in the mass spectrum.

Conclusion

The spectroscopic profile of **6-Methoxy-D-tryptophan** is a unique fingerprint that confirms its identity and structure. The predicted NMR, IR, and MS data presented in this guide provide a comprehensive reference for researchers and scientists. While these predictions are based on sound scientific principles and data from analogous compounds, it is crucial to confirm these findings with experimental data for the specific compound of interest. The provided protocols offer a solid foundation for obtaining high-quality spectroscopic data for **6-Methoxy-D-tryptophan** and other related molecules.

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